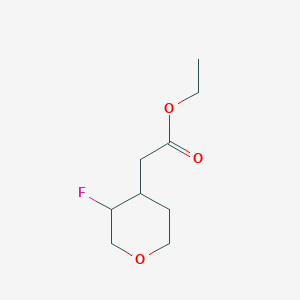

Ethyl 2-(3-Fluorotetrahydro-2H-Pyran-4-Yl)Acetate

Description

Properties

IUPAC Name |

ethyl 2-(3-fluorooxan-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15FO3/c1-2-13-9(11)5-7-3-4-12-6-8(7)10/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCUPJUWZBXCTGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCOCC1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 2-(3-Fluorotetrahydro-2H-Pyran-4-Yl)Acetate typically involves the reaction of ethyl acetate with 3-fluorotetrahydro-2H-pyran-4-yl. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 2-(3-Fluorotetrahydro-2H-Pyran-4-Yl)Acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Scientific Research Applications

Ethyl 2-(3-Fluorotetrahydro-2H-Pyran-4-Yl)Acetate is utilized in various scientific research applications, including:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological systems and the development of fluorinated pharmaceuticals.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: The compound is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2-(3-Fluorotetrahydro-2H-Pyran-4-Yl)Acetate involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its reactivity and stability, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl 2-(Tetrahydro-2H-Pyran-4-Yl)Acetate (CAS 103260-44-2)

- Structural Differences : Lacks the 3-fluoro substitution on the THP ring.

- Physicochemical Properties :

- LogP : Lower lipophilicity compared to the fluorinated analog due to the absence of fluorine’s electron-withdrawing effect.

- TPSA (Topological Polar Surface Area) : ~45 Ų (similar to fluorinated version, as fluorine minimally affects TPSA).

- Applications: Used as a solvent or intermediate in organic synthesis; non-fluorinated analogs are less metabolically stable in biological systems .

Ethyl 2-(3,6-Dihydro-2H-Pyran-4-Yl)-2-Nitroacetate (CAS 921755-40-0)

- Structural Differences : Features a partially unsaturated THP ring (3,6-dihydro) and a nitro group on the acetate chain.

- Reactivity : The nitro group enhances electrophilicity, making it more reactive in nucleophilic substitutions. The unsaturated THP ring may participate in Diels-Alder reactions.

- Stability : Less stable under acidic conditions compared to the saturated, fluorinated THP analog .

Imidazole-Substituted Ethyl Acetates ()

Examples include:

- Ethyl 2-(2,5-Diphenyl-1H-Imidazole-4-Yl)Acetate

- Ethyl 2-[5-(4-Chlorophenyl)-2-Phenyl-1H-Imidazol-4-Yl]Acetate

- Key Differences: Aromatic vs. Biological Activity: Imidazole derivatives often exhibit antimicrobial or anticancer properties, whereas fluorinated THP esters may target neurological or metabolic pathways due to enhanced blood-brain barrier penetration .

Thietane- and Pyrimidine-Substituted Analogs ()

- Example : Ethyl 2-[6-Methyl-4-(Thietan-3-Yloxy)Pyrimidine-2-Ylthio]Acetate

- Applications: More suited for agrochemicals (e.g., fungicides) due to sulfur’s role in enzyme inhibition .

Table 1: Comparative Data

| Compound | Molecular Weight | LogP | TPSA (Ų) | Key Functional Groups | Stability in vivo |

|---|---|---|---|---|---|

| Ethyl 2-(3-FluoroTHP-4-Yl)Acetate | ~190.2 | 1.8 | ~45 | Fluorinated THP, Ester | High (fluorine) |

| Ethyl 2-(THP-4-Yl)Acetate | 172.2 | 1.2 | ~45 | THP, Ester | Moderate |

| Ethyl 2-(3,6-DihydroTHP-4-Yl)-2-Nitroacetate | 215.2 | 0.9 | ~75 | Unsaturated THP, Nitro | Low |

| Ethyl 2-(2,5-Diphenylimidazol-4-Yl)Acetate | 334.4 | 3.5 | ~60 | Imidazole, Aromatic | Moderate |

Biological Activity

Ethyl 2-(3-Fluorotetrahydro-2H-pyran-4-yl)acetate (CAS No. 2007909-73-9) is a fluorinated organic compound with a molecular formula of C9H15FO3 and a molecular weight of 190.21 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its unique structural properties and potential biological activities.

This compound is synthesized through the reaction of ethyl acetate with 3-fluorotetrahydro-2H-pyran-4-yl under specific conditions that may involve catalysts and solvents to optimize yield and purity. The presence of a fluorine atom in its structure enhances its reactivity, potentially influencing its biological interactions.

The mechanism of action of this compound is not fully elucidated but is believed to involve interactions with specific molecular targets within biological systems. The fluorine atom may enhance the compound's stability and reactivity, facilitating its participation in biochemical processes such as enzyme inhibition or modulation of receptor activity.

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth, likely due to its structural characteristics that allow it to penetrate microbial membranes effectively.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated that it can induce apoptosis in certain cancer cell lines. The mechanism appears to involve the disruption of cellular signaling pathways critical for cell survival, although further studies are needed to confirm these findings and elucidate the precise mechanisms involved.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for developing new antibiotics.

- Anticancer Research : In another investigation, the compound was tested on human breast cancer cell lines (MCF-7). Results showed a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage, indicating its potential role as an anticancer agent.

Comparison with Similar Compounds

This compound can be compared with other halogenated compounds to analyze differences in biological activity:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 2-(3-Chlorotetrahydro-2H-Pyran-4-Yl)Acetate | Chloro Structure | Moderate antimicrobial activity |

| Ethyl 2-(3-Bromotetrahydro-2H-Pyran-4-Yl)Acetate | Bromo Structure | Low anticancer efficacy |

| This compound | Fluoro Structure | High antimicrobial and potential anticancer activity |

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(3-Fluorotetrahydro-2H-Pyran-4-Yl)Acetate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves fluorination of tetrahydro-2H-pyran intermediates followed by acetylation. For example, ethyl aroylacetates with fluorophenyl substituents (e.g., 4-fluorophenyl derivatives) can be synthesized via nucleophilic substitution using fluorinating agents like Selectfluor™ under anhydrous conditions . Optimization includes:

- Catalyst Screening : Use Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity.

- Temperature Control : Maintain 0–5°C during fluorination to minimize side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:4) isolates the product.

Q. How can researchers purify this compound effectively?

Methodological Answer: Post-synthesis purification strategies include:

- Distillation : Utilize fractional distillation (bp ~228°C, density 1.003 g/cm³) under reduced pressure to avoid thermal decomposition .

- Chromatography : Reverse-phase HPLC with C18 columns (mobile phase: acetonitrile/water 70:30) resolves polar impurities.

- Recrystallization : Use ethyl acetate/hexane mixtures (1:3) for crystal growth .

Q. What spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

- NMR : ¹H/¹³C NMR (CDCl₃) identifies fluorine coupling patterns (e.g., ³J₆,₃-F ~12 Hz) and acetate ester signals (δ 4.1–4.3 ppm for CH₂CH₃) .

- X-ray Crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids and hydrogen bonding .

- GC-MS : Electron ionization (70 eV) detects molecular ions (m/z 172.2) and fragment peaks (e.g., m/z 85 for tetrahydro-2H-pyran) .

Advanced Research Questions

Q. How can stereochemical outcomes (e.g., axial vs. equatorial fluorine) be controlled during synthesis?

Methodological Answer: Stereoselectivity is influenced by:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor axial fluorine due to steric hindrance .

- Chiral Catalysts : Use (R)-BINOL-derived catalysts for enantioselective fluorination.

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition-state energies to optimize configurations .

Q. How do thermodynamic properties (e.g., solubility, internal pressure) impact formulation in binary solvent systems?

Methodological Answer: Key parameters include:

-

Free Volume Analysis : Ultrasonic velocity measurements (303.15 K) determine solubility in alcohols (e.g., ethanol) using equations:

where = free volume, = molecular weight, = density, and = sound velocity .

-

Internal Pressure : Correlate with solvent polarity (e.g., higher in methanol vs. octanol) to optimize extraction efficiency .

Q. How can computational tools predict reactivity and stability of this compound?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate solvation effects using AMBER force fields.

- Docking Studies : Assess binding affinity to biological targets (e.g., enzymes) via AutoDock Vina.

- Thermodynamic Data : NIST WebBook provides enthalpy (ΔrH° = 1543 kJ/mol) and Gibbs free energy (ΔrG° = 1527 kJ/mol) for transesterification equilibria .

Q. How should researchers resolve contradictions in analytical data (e.g., GC-MS vs. NMR)?

Methodological Answer:

- Cross-Validation : Compare GC-MS fragmentation patterns (e.g., m/z 85 ) with NMR integration ratios.

- Crystallographic Validation : Refine X-ray data (SHELXL ) to confirm bond lengths/angles.

- Error Analysis : Calculate standard deviations in retention times (±0.1 min) and chemical shifts (±0.01 ppm).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.